N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine
Description
N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine is a multifaceted organic molecule that integrates several key functional groups, positioning it as a subject of interest for synthetic and theoretical chemists alike. Its structure is characterized by an ethylenediamine (B42938) backbone, an ethyl substituent, and an ortho-substituted methylphenyl group. This combination of features suggests potential applications in coordination chemistry, catalysis, and as a precursor for more complex molecular architectures.
Ethylenediamine and its derivatives are fundamental building blocks in organic chemistry, renowned for their utility as ligands in coordination chemistry and as intermediates in the synthesis of heterocyclic compounds and pharmaceuticals. asianpubs.orgnih.gov this compound is classified as an unsymmetrically substituted ethylenediamine. The synthesis of such unsymmetrical derivatives can be challenging, often requiring multi-step procedures to achieve the desired substitution pattern and avoid the formation of symmetric byproducts. karazin.uabeilstein-journals.org
Methodologies for the preparation of N-substituted ethylenediamines are varied and include reactions of amines with reagents like N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org Another approach involves the Michael addition of amines to α,β-unsaturated compounds, followed by subsequent chemical transformations. asianpubs.org The synthesis of this compound would likely involve the reaction of N-ethyl-o-toluidine with a protected 2-aminoethyl halide or a similar electrophilic species, followed by deprotection of the terminal amino group.
The presence of both a primary and a tertiary amine within the same molecule imparts a unique chemical reactivity. The primary amine can serve as a nucleophile or a site for further functionalization, while the tertiary amine, connected to an aromatic ring, possesses distinct electronic and steric properties.
Table 1: General Properties of this compound Note: The following data are estimated based on the analysis of structurally similar compounds, as direct experimental data for this specific molecule is not widely available.
| Property | Estimated Value |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 250-280 °C |
| Solubility | Expected to be soluble in organic solvents |
The molecular architecture of this compound is defined by the spatial arrangement of its constituent atoms and the nature of its nitrogen centers. The molecule possesses two distinct nitrogen atoms: a primary aliphatic amine and a tertiary aromatic amine.
The tertiary nitrogen is directly bonded to a 2-methylphenyl (o-tolyl) group. The presence of the methyl group in the ortho position introduces significant steric hindrance around this nitrogen atom. derpharmachemica.comstackexchange.com This steric bulk can influence the planarity of the amine and its ability to participate in conjugation with the aromatic ring. derpharmachemica.com In many ortho-substituted anilines, the amino group is twisted out of the plane of the benzene (B151609) ring, which can affect its basicity and nucleophilicity. researchgate.net The "ortho effect" is a well-documented phenomenon in which ortho-substituents can impart properties to a molecule that are not simply an additive combination of their electronic and steric effects. asianpubs.orgechemi.comyoutube.com
The primary amine at the terminus of the ethyl chain is more sterically accessible and is expected to exhibit reactivity typical of primary alkylamines. The flexibility of the ethylenediamine linker allows the molecule to adopt various conformations, which could be significant in its interactions with other molecules or metal centers.
From a spectroscopic standpoint, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methylene (B1212753) protons of the ethylenediamine backbone. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the tertiary amine and the ortho-methyl group. core.ac.uk Mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of ethylenediamine and aniline (B41778) derivatives. chemijournal.com
Table 2: Key Structural Features of this compound
| Feature | Description |
| Primary Amine | A terminal -NH₂ group, expected to be nucleophilic and a site for hydrogen bonding. |
| Tertiary Amine | An N-ethyl-N-(2-methylphenyl) moiety, with its reactivity influenced by steric hindrance from the ortho-methyl group. |
| Ethylenediamine Linker | A flexible two-carbon chain connecting the two nitrogen centers. |
| Aromatic Ring | A 2-methylphenyl group that influences the electronic properties of the tertiary amine. |
This compound and its analogs are situated within a dynamic area of organic chemistry focused on the development of novel ligands, catalysts, and functional materials. The presence of two distinct nitrogen donor atoms makes this compound a potential bidentate ligand for a variety of metal ions. The coordination properties would be heavily influenced by the steric bulk of the ortho-methylphenyl group, potentially leading to the formation of complexes with specific geometries and catalytic activities.
The field of medicinal chemistry often utilizes phenethylamine (B48288) scaffolds. mdpi.com While there is no direct evidence for the biological activity of this compound, its structural motifs are present in various biologically active molecules. Further research could explore its potential as a precursor for the synthesis of novel pharmaceutical agents.
In the realm of materials science, diamines are used in the synthesis of polymers and polyamides. The specific substitution pattern of this compound could be exploited to create materials with tailored thermal and mechanical properties. The study of such unsymmetrical amines contributes to a deeper understanding of structure-property relationships in organic molecules. asianpubs.org
Properties
IUPAC Name |
N'-ethyl-N'-(2-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(9-8-12)11-7-5-4-6-10(11)2/h4-7H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWKCVSDNBLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for N 2 Aminoethyl N Ethyl N 2 Methylphenyl Amine
Nucleophilic Reactivity of Primary and Tertiary Amine Functionalities
The reactivity of N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine is dominated by the nucleophilic character of its two nitrogen atoms. However, the primary amine (-NH₂) is significantly more reactive as a nucleophile in addition and substitution reactions compared to the sterically hindered and electronically delocalized tertiary amine. This difference in reactivity allows for highly selective chemical transformations targeting the primary amine.
The primary amine group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of a water molecule. The tertiary amine does not participate in this reaction, ensuring regioselective modification of the terminal nitrogen atom. The formation of the C=N double bond is a robust and high-yielding transformation, providing a pathway to a wide array of imine derivatives that can be used in further synthetic steps or as ligands for metal complexes.
Table 1: Examples of Schiff Base Formation
| Reactant | Product Structure | Product Name |
|---|---|---|
| Benzaldehyde | C₁₈H₂₂N₂ | N-(benzylidene)-N'-(2-methylphenyl)-N'-ethylethane-1,2-diamine |
These imine derivatives can be further reduced, for instance with sodium borohydride (B1222165), to yield stable secondary amines, effectively adding a diverse range of substituents to the parent molecule.
The primary amine of this compound exhibits strong nucleophilicity towards acylating and sulfonylating agents. It reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to produce the corresponding amides and sulfonamides, respectively. These reactions are generally fast and efficient, proceeding under mild conditions. The resulting amide or sulfonamide linkage is chemically stable, making this a reliable method for introducing new functional groups or building more complex molecules. The steric hindrance and lower basicity of the tertiary amine prevent its reaction under standard conditions.
Table 2: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Class | General Product Structure |
|---|---|---|
| Acetyl Chloride | Amide | C₁₃H₂₀N₂O |
| Benzoyl Chloride | Amide | C₁₈H₂₂N₂O |
This selective functionalization is crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and for preparing intermediates for subsequent synthetic transformations.
Utilization as a Versatile Synthetic Intermediate
The dual amine functionalities of this compound make it a valuable precursor in the construction of more elaborate molecular frameworks, including various heterocyclic systems and macromolecular structures.
The 1,2-diamine motif is a classic structural unit for the synthesis of nitrogen-containing heterocycles. This compound can serve as a key building block for five, six, and seven-membered ring systems. For example, condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, can lead to the formation of substituted piperazine (B1678402) or diazepine (B8756704) rings. Similarly, reaction with carboxylic acid derivatives can yield imidazolidine (B613845) or diazepinone structures, depending on the specific reactants and reaction conditions employed. These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.
The presence of a reactive primary amine allows this compound to be incorporated into macromolecules. It can act as a monomer in step-growth polymerization reactions. For instance, polycondensation with a diacyl chloride would lead to a polyamide chain where the N-ethyl-N-(2-methylphenyl)amine moiety is a recurring side group. This allows for the synthesis of polymers with tailored properties, where the side chains can influence solubility, thermal stability, and conformational characteristics.
Furthermore, the molecule's structure is suitable for the synthesis of dendrimers and other branched macromolecules. The primary amine can serve as a reactive site for the attachment of subsequent generations of branched units, while the tertiary amine core remains intact. This "AB₂" type building block approach enables the controlled, layer-by-layer construction of complex, three-dimensional dendritic structures.
Coordination Chemistry of N 2 Aminoethyl N Ethyl N 2 Methylphenyl Amine As a Polydentate Ligand
Ligand Design Principles and Chelation Properties
The coordination behavior of N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine is dictated by the interplay of its structural and electronic features. As a bidentate ligand, it utilizes its two nitrogen atoms—one from the primary aminoethyl group and one from the tertiary N-ethyl-N-(2-methylphenyl) group—to form a stable five-membered chelate ring with a central metal ion.
The substituents on the nitrogen atoms significantly modulate the properties of the resulting metal complexes. The steric and electronic effects of the ethyl and 2-methylphenyl groups are critical in determining coordination geometry, complex stability, and reactivity.
| Substituent | Nitrogen Type | Expected Steric Influence | Expected Electronic Influence |
|---|---|---|---|
| -H | Primary (from -NH₂) | Minimal | Baseline donor strength |
| -CH₂CH₃ (Ethyl) | Tertiary | Moderate | Electron-donating (increases basicity) |
| -C₆H₄(CH₃) (2-methylphenyl) | Tertiary | Significant | Inductively withdrawing, moderately deactivating (decreases basicity) |
When this compound coordinates to a metal center, the ethylenediamine (B42938) backbone forms a five-membered chelate ring. Such rings are not planar but adopt a puckered, or "gauche," conformation to relieve torsional strain. acs.orgresearchgate.net This puckering is a critical aspect of the complex's stereochemistry.
Synthesis and Advanced Structural Characterization of Metal Complexes
This ligand forms stable complexes with a variety of transition metals, with the coordination geometry being highly dependent on the electronic configuration and preferred coordination number of the metal ion.
Nickel(II) : With Ni(II) (d⁸), both octahedral and square planar complexes are common. The reaction of the ligand with nickel salts can yield octahedral species such as [Ni(L)₂(H₂O)₂]²⁺ or, with the exclusion of coordinating solvents and anions, the square planar [Ni(L)₂]²⁺. nih.govias.ac.in The formation of tris-chelate complexes like [Ni(L)₃]²⁺ is also possible, often resulting in a color change from green or blue to violet. homescience.net The kinetic lability of octahedral Ni(II) complexes is a characteristic feature. wikipedia.org
Copper(II) : Cu(II) (d⁹) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. Typically, coordination results in square pyramidal or distorted octahedral environments. researchgate.netnih.gov The steric bulk of the 2-methylphenyl substituent would likely lead to elongated axial bonds in a six-coordinate complex. mdpi.com
Palladium(II) : As a d⁸ metal ion from the second transition series, Pd(II) almost exclusively forms four-coordinate, square planar complexes. science.govjusst.org These complexes are diamagnetic and typically synthesized by reacting the ligand with a Pd(II) salt like K₂[PdCl₄]. nih.gov
Cobalt(III) : Co(III) (d⁶) forms kinetically inert, octahedral complexes. laboratorynotes.com Synthesis often starts with a Co(II) salt, followed by oxidation in the presence of the ligand, for example, by air or hydrogen peroxide. The resulting low-spin d⁶ configuration leads to high stability. laboratorynotes.comresearchgate.net
Iron(III) : Fe(III) (d⁵) can form either high-spin or low-spin octahedral complexes, depending on the ligand field strength. With amine ligands, high-spin complexes are common. nih.gov Asymmetrical ligands can induce interesting spin crossover (SCO) behavior in Fe(III) complexes. rsc.org
Rhenium(I) : Re(I) (d⁶) often forms stable octahedral complexes, particularly with a fac-[Re(CO)₃]⁺ core. The ligand can act as a tridentate N,N,N-donor (if the primary amine of one ligand coordinates along with the bidentate coordination of another) or more commonly as a bidentate ligand, with other sites occupied by co-ligands, to form a neutral complex like [Re(L)(CO)₃X]. nih.gov
| Metal Ion | d-electron count | Common Geometry | Magnetic Properties | Relevant Research Context |
|---|---|---|---|---|
| Ni(II) | d⁸ | Octahedral, Square Planar | Paramagnetic (Octahedral), Diamagnetic (Square Planar) | nih.govwikipedia.orgmdpi.com |
| Cu(II) | d⁹ | Distorted Octahedral, Square Pyramidal | Paramagnetic | mdpi.comjocpr.com |
| Pd(II) | d⁸ | Square Planar | Diamagnetic | science.govnih.gov |
| Co(III) | d⁶ | Octahedral | Diamagnetic (Low-spin) | rsc.orglaboratorynotes.com |
| Fe(III) | d⁵ | Octahedral | Paramagnetic (High- or Low-spin) | nih.govrsc.org |
| Re(I) | d⁶ | Octahedral | Diamagnetic | nih.gov |
The coordination of an unsymmetrical bidentate ligand like this compound to an octahedral metal center can lead to a rich variety of stereoisomers.
Chirality at the Metal Center : The formation of a tris-chelate complex, [M(L)₃]ⁿ⁺, or a bis-chelate complex, cis-[M(L)₂(X)₂]ⁿ⁺, results in a chiral coordination environment. The arrangement of the chelate rings can create a left-handed (Λ) or right-handed (Δ) helical twist around the metal ion. rsc.org These Λ and Δ configurations are enantiomers.
Geometric Isomerism : For a tris-chelate complex where the ligand could potentially coordinate in a tridentate fashion (unlikely but possible with rearrangement or in specific contexts), facial (fac) and meridional (mer) isomers could arise. rsc.org For bis-chelate complexes of the type [M(L)₂X₂]ⁿ⁺, cis and trans geometric isomers are possible. The significant steric bulk of the 2-methylphenyl group would likely favor the formation of cis isomers to minimize ligand-ligand repulsion.
Diastereomerism : The combination of chirality at the metal center (Λ or Δ) and the conformation of the chelate rings (δ or λ) leads to diastereomers. For example, in a [M(L)₃]ⁿ⁺ complex, isomers such as Δ(λλλ), Δ(λλδ), Δ(λδδ), and Δ(δδδ) are possible. rsc.org The relative stability of these diastereomers is governed by intramolecular steric interactions, with conformations that place bulky substituents in pseudo-equatorial positions being energetically favored. rsc.org
Electronic and Photophysical Properties of Coordination Compounds
The electronic properties of complexes formed with this compound are determined by the central metal ion and the ligand field it creates. These properties are typically studied using UV-Visible absorption spectroscopy.
Advanced Spectroscopic and Crystallographic Elucidation of N 2 Aminoethyl N Ethyl N 2 Methylphenyl Amine and Its Associated Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules. However, dedicated NMR studies for N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine are not found in the surveyed literature.
Application of 2D NMR Techniques (e.g., COSY, HSQC) for Connectivity and Proximity Information
Similarly, there is no evidence of the application of two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) or Heteronuclear Single Quantum Coherence (HSQC), to this compound. These advanced NMR methods are instrumental in establishing through-bond (COSY) and one-bond proton-carbon (HSQC) correlations, providing unambiguous evidence of the atomic connectivity within the molecule. The absence of this data precludes a definitive assignment of all proton and carbon signals and a deeper understanding of the molecule's structural framework.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
No specific mass spectrometry data for this compound, including high-resolution mass spectrometry (HRMS) for precise molecular weight determination or detailed fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), were found. Such data would be essential for confirming the elemental composition and providing insights into the molecule's fragmentation pathways under mass spectrometric conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Site Identification
A search for the infrared (IR) and Raman spectra of this compound did not yield any specific results. Vibrational spectroscopy is vital for identifying the functional groups present in a molecule, such as N-H and C-N stretching and bending vibrations, as well as characterizing the aromatic substitution pattern. Furthermore, in the context of coordination chemistry, these techniques are crucial for identifying potential metal coordination sites.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Complexation Studies
There is a lack of published ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra for this compound. This data would provide information on the electronic transitions within the molecule, including those associated with the aromatic chromophore. In studies involving metal complexation, these techniques are valuable for monitoring the formation of complexes and investigating their photophysical properties.
Theoretical and Computational Investigations into the Properties and Reactivity of N 2 Aminoethyl N Ethyl N 2 Methylphenyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. A DFT study would begin with geometry optimization, where the lowest energy three-dimensional arrangement of the atoms is determined. For N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine, this would involve finding the most stable conformation by considering the rotation around the various single bonds, particularly the C-C and C-N bonds of the ethylenediamine (B42938) backbone and the orientation of the ethyl and 2-methylphenyl groups.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and electronic excitation properties.
Further electronic properties that can be calculated using DFT include the electrostatic potential map, which illustrates the charge distribution and helps identify electron-rich and electron-poor regions of the molecule. Atomic charges, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge on each atom.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Optimized Total Energy | Value in Hartrees | Represents the ground state energy of the most stable conformer. |
| HOMO Energy | Value in eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Value in eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.
DFT calculations are also invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional group vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insight into the molecule's UV-Visible absorption spectrum.
Chemical reactivity indices, derived from the principles of conceptual DFT, provide a quantitative framework for predicting reactivity. These indices include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.
These indices can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in various chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment, such as a solvent.
In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational flexibility. For this compound, MD simulations would reveal the different conformations the molecule can adopt in solution and the timescales of transitions between them. This is particularly important for understanding the flexibility of the ethylenediamine chain and the rotational freedom of the substituent groups.
Furthermore, MD simulations can elucidate the behavior of the molecule in a solvent, such as water or an organic solvent. By explicitly including solvent molecules in the simulation, it is possible to study solvation effects, including the formation of hydrogen bonds between the amine groups and water molecules. The radial distribution function can be calculated to understand the structure of the solvent around the molecule.
Applications in Advanced Materials Science and Catalysis Research
Research into Advanced Chemical Sensing and Molecular Probes
This indicates a gap in the current published scientific literature concerning the practical applications of this particular compound in the specified areas of research.
Q & A
Q. What are the common synthetic routes for N-(2-aminoethyl)-N-ethyl-N-(2-methylphenyl)amine, and how do reaction conditions influence yield?
The compound can be synthesized via monoalkylation of primary amines or reductive amination. For example, monoalkylation in polar aprotic solvents like DMPU with controlled stoichiometry of ethyl and 2-methylphenyl groups ensures selective substitution at the nitrogen center. Excess amine reactants (e.g., ethylamine derivatives) improve yield by minimizing side reactions like over-alkylation . Reaction temperature (typically 60–80°C) and pH (neutral to slightly basic) are critical to avoid decomposition of sensitive intermediates.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR identify substituents on the nitrogen atom. For instance, the ethyl group’s triplet (~1.2 ppm) and the 2-methylphenyl aromatic protons (6.5–7.2 ppm) are diagnostic.
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ~107–117°) and confirms spatial arrangement of the aminoethyl, ethyl, and methylphenyl groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 207.2) and fragmentation patterns.
Q. What key functional groups influence the compound’s reactivity?
The tertiary amine center, aminoethyl (–NH–CH–CH–), and sterically hindered 2-methylphenyl group dictate reactivity. The tertiary amine participates in coordination chemistry (e.g., ligand formation), while the aminoethyl group enables cross-linking or derivatization via nucleophilic substitution. The methylphenyl group introduces steric effects, reducing undesired side reactions in catalytic systems .
Advanced Research Questions
Q. How does this compound function in coordination chemistry?
The compound acts as a tridentate ligand in transition-metal complexes (e.g., Pt, Pd), leveraging its tertiary amine and aminoethyl groups. For example, in platinum(II) complexes, the nitrogen atoms coordinate to the metal center, influencing redox potentials and catalytic activity. Kinetic studies (e.g., UV-Vis monitoring of ligand exchange rates) and cyclic voltammetry are used to evaluate binding efficacy .
Q. How can contradictions in biological activity data between this compound and analogs be resolved?
Contradictions often arise from differences in substituent electronic/steric profiles. For example, replacing the 2-methylphenyl group with a chloroacetamide moiety (as in N-(2-aminoethyl)-2-chloroacetamide) increases enzyme inhibition but reduces solubility. Comparative assays (e.g., enzyme kinetics with varying IC values) and molecular docking simulations clarify structure-activity relationships .
Q. What methodologies optimize solubility for aqueous-phase applications?
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl via AEEA spacers) enhances water solubility while retaining amine reactivity .
- pH Adjustment : Protonation of the tertiary amine at acidic pH (e.g., pH 3–5) increases solubility via salt formation.
- Co-solvents : Use of DMSO or ethanol (10–20% v/v) improves solubility without denaturing biomolecules in hybrid systems .
Q. How do steric and electronic properties influence host-guest binding interactions?
The 2-methylphenyl group creates steric hindrance, reducing binding to small cavities (e.g., cyclodextrins), while the electron-donating ethyl group enhances π-π interactions with aromatic hosts. Isothermal titration calorimetry (ITC) quantifies binding constants (K), and DFT calculations model electronic effects on affinity .
Data Analysis and Experimental Design
Q. How are kinetic studies designed to evaluate catalytic efficacy?
- Variable Time Experiments : Monitor substrate conversion (e.g., via GC/HPLC) under controlled ligand/metal ratios.
- Arrhenius Analysis : Determine activation energy (E) by measuring rate constants at 25–50°C.
- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in oxidation reactions .
Q. What crystallographic parameters are critical for molecular geometry determination?
Bond angles (e.g., C–N–C ~108.7°), torsion angles (e.g., C7–P1–N1–C1 ~59.4°), and coordination geometry (e.g., octahedral vs. square planar) are analyzed via X-ray diffraction. Discrepancies between experimental and DFT-optimized structures highlight conformational flexibility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
